1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxybenzyl group, a thiophenyl-pyridinyl moiety, and a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 3,4-dimethoxybenzyl precursor, followed by the introduction of the thiophenyl-pyridinyl group through a series of coupling reactions. The final step involves the formation of the urea linkage under controlled conditions. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzyl, pyridinyl, or thiophenyl groups.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s biological activity is of interest for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(3,4-Dimethoxybenzyl)-3-(pyridin-3-ylmethyl)urea: Lacks the thiophenyl group, resulting in different chemical and biological properties.
1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-2-yl)methyl)urea: Variation in the position of the pyridinyl group affects its reactivity and interactions.
1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea:
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-17-6-5-14(9-18(17)26-2)11-22-20(24)23-12-15-8-16(13-21-10-15)19-4-3-7-27-19/h3-10,13H,11-12H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDOBLAMTWWDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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